molecular formula C11H16BrN5S B279912 N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine

N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine

Cat. No.: B279912
M. Wt: 330.25 g/mol
InChI Key: NYDHQARAZXHTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a member of the thiadiazole family and has shown promising results in various studies related to its mechanism of action and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine in lab experiments is its potential therapeutic applications. It has shown promising results in various studies related to its anti-inflammatory, anti-cancer, and anti-diabetic properties. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine. One area of research could focus on elucidating its mechanism of action to better understand how it exerts its therapeutic effects. Additionally, further studies could investigate its potential as a diagnostic tool for various diseases. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.

Synthesis Methods

The synthesis of N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thiosemicarbazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with N-isobutylamine to obtain the final product.

Scientific Research Applications

The chemical compound has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have also shown that it has the potential to be used as a diagnostic tool for certain diseases.

Properties

Molecular Formula

C11H16BrN5S

Molecular Weight

330.25 g/mol

IUPAC Name

5-(4-bromo-1,5-dimethylpyrazol-3-yl)-N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H16BrN5S/c1-6(2)5-13-11-15-14-10(18-11)9-8(12)7(3)17(4)16-9/h6H,5H2,1-4H3,(H,13,15)

InChI Key

NYDHQARAZXHTFQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C2=NN=C(S2)NCC(C)C)Br

Canonical SMILES

CC1=C(C(=NN1C)C2=NN=C(S2)NCC(C)C)Br

Origin of Product

United States

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